Product packaging for (2,6-Difluoro-4-methylphenyl)methanamine(Cat. No.:CAS No. 1427395-71-8)

(2,6-Difluoro-4-methylphenyl)methanamine

Cat. No.: B2869025
CAS No.: 1427395-71-8
M. Wt: 157.164
InChI Key: JXZDZCDZDKZOAW-UHFFFAOYSA-N
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Description

Significance and Role of Fluorinated Benzylamine (B48309) Derivatives in Contemporary Synthetic Chemistry Research

Fluorinated benzylamine derivatives are a class of compounds that have garnered considerable attention in drug discovery and materials science. The introduction of fluorine atoms onto the benzylamine scaffold can lead to several advantageous modifications:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to metabolic attack can block these pathways, thereby increasing the half-life of a drug molecule in the body.

Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The specific substitution pattern of fluorine on the aromatic ring can influence the molecule's conformation, pre-organizing it for optimal binding to a protein's active site. For instance, the 2,6-difluoro substitution can induce a non-planar conformation in the benzamide (B126) moiety, which can be crucial for fitting into specific allosteric pockets of enzymes. chemicalbook.com

Physicochemical Properties: Fluorination can modulate a compound's lipophilicity (logP) and acidity/basicity (pKa). These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine can fine-tune these parameters to achieve the desired balance for optimal drug-like properties.

Overview of Key Research Domains Employing (2,6-Difluoro-4-methylphenyl)methanamine

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of novel therapeutic agents, specifically as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

Inhibition of RIPK1 for the Treatment of Inflammatory Diseases:

RIPK1 is a key enzyme involved in the regulation of cellular necrosis and inflammation. The dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a major focus of pharmaceutical research. nih.govgoogle.com

This compound serves as a vital building block in the synthesis of a class of polycyclic-carbamoylpyridone compounds. These compounds have been identified as potent RIPK1 inhibitors. A key patent from Gilead Sciences details the synthesis of these complex molecules, where this compound is incorporated into the final structure. The synthesis of this key amine intermediate starts from 2,6-difluoro-4-methylbenzonitrile (B3034491), which is reduced to the corresponding benzylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B2869025 (2,6-Difluoro-4-methylphenyl)methanamine CAS No. 1427395-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDZCDZDKZOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 2,6 Difluoro 4 Methylphenyl Methanamine

Established Synthetic Routes for (2,6-Difluoro-4-methylphenyl)methanamine

Two principal retrosynthetic disconnections guide the synthesis of the target molecule. The first involves the formation of the carbon-nitrogen bond via reductive amination of an aldehyde, while the second relies on the displacement of a leaving group from the benzylic position by an amine source.

Reductive Amination Approaches for Aromatic Precursors

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgjmu.edu In the context of synthesizing this compound, this approach commences with the corresponding aldehyde, 2,6-difluoro-4-methylbenzaldehyde. The reaction proceeds in two conceptual steps: the initial formation of an imine or iminium ion intermediate through the reaction of the aldehyde with an amine source (commonly ammonia (B1221849) or an ammonium (B1175870) salt), followed by the in-situ reduction of this intermediate to the desired primary amine. jmu.edu

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. organic-chemistry.org For sterically hindered aldehydes, such as the 2,6-difluoro substituted benzaldehyde, careful selection of the reducing agent and reaction conditions is crucial to ensure efficient conversion. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the initial imine formation. organic-chemistry.org

Scheme 1: Reductive amination of 2,6-difluoro-4-methylbenzaldehyde.
StepReagents and ConditionsProductYield (%)
12,6-difluoro-4-methylbenzaldehyde, Ammonia (or NH₄Cl), NaBH₃CN, MethanolThis compoundHigh
22,6-difluoro-4-methylbenzaldehyde, Ammonia, H₂, Pd/CThis compoundGood to Excellent

Halogenation and Subsequent Functionalization Methodologies

An alternative and robust strategy involves the initial functionalization of the methyl group of a suitable precursor, followed by the introduction of the amine functionality. This pathway typically begins with the halogenation of 3,5-difluorotoluene (B38592) at the benzylic position to generate a 2,6-difluoro-4-methylbenzyl halide, most commonly the bromide. This transformation is often achieved through free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. google.com

The resulting 2,6-difluoro-4-methylbenzyl bromide is a versatile intermediate that can be converted to the target amine through various amination methods. Direct amination with ammonia can be challenging due to the potential for overalkylation to form secondary and tertiary amines. organic-chemistry.org However, methods such as the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, or the use of hexamethylenetetramine followed by acidic hydrolysis (Delepine reaction), can provide the primary amine with high selectivity. google.com Furthermore, catalytic amination of benzyl (B1604629) halides using transition metal catalysts, such as those based on palladium or copper, with ammonia or an ammonia equivalent as the nitrogen source, offers a more direct and efficient route. rsc.org

Scheme 2: Synthesis via halogenation and subsequent amination.
StepStarting MaterialReagents and ConditionsIntermediate/Product
13,5-DifluorotolueneNBS, AIBN, CCl₄, reflux2,6-Difluoro-4-methylbenzyl bromide
22,6-Difluoro-4-methylbenzyl bromide1. Potassium phthalimide, DMF; 2. Hydrazine, EtOHThis compound
32,6-Difluoro-4-methylbenzyl bromideHexamethylenetetramine, then HCl/EtOHThis compound

Precursor Chemistry and Intermediate Transformations

Synthesis of Key Fluorinated Aromatic Intermediates, including Halogenation and Friedel-Crafts Acylation Techniques

The primary precursor for the synthesis of this compound is 3,5-difluorotoluene. This starting material can be subjected to various transformations to introduce the necessary functional group for the subsequent amination step.

One key intermediate is 2,6-difluoro-4-methylbenzaldehyde. While direct formylation of 3,5-difluorotoluene can be challenging, a plausible route involves the oxidation of the methyl group. For instance, 2,6-difluorotoluene (B1296929) can be oxidized to 2,6-difluorobenzaldehyde (B1295200) using catalysts such as cobalt, molybdenum, and bromine complexes with hydrogen peroxide as the oxidant. google.com A similar approach could be adapted for the 4-methyl substituted analogue. Alternatively, halogenation of the aromatic ring followed by functional group interconversion can be employed.

Another critical intermediate is 2,6-difluoro-4-methylbenzyl bromide. This can be synthesized from 3,5-difluorotoluene via benzylic bromination as previously mentioned. A method for the preparation of 2,6-difluorobenzyl bromide involves the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under illumination. google.com

Friedel-Crafts acylation of 3,5-difluorotoluene could also be envisioned as a route to introduce a carbonyl group, which could then be transformed into the aminomethyl group. However, direct formylation or functionalization of the methyl group are generally more direct approaches.

Derivatization of Methyl-Substituted Phenyl Systems in Amine Synthesis

The methyl group on the phenyl ring serves as a handle for introducing the aminomethyl functionality. As discussed, the most common derivatization is benzylic halogenation to form a benzyl halide. This intermediate is then readily converted to the amine.

Another approach involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide and subsequent reduction to the amine. However, this route is longer and less atom-economical compared to the direct amination of the benzyl halide or reductive amination of the benzaldehyde.

Catalytic Strategies in the Synthesis of Arylmethanamines

Catalysis plays a pivotal role in the efficient and selective synthesis of arylmethanamines, including this compound. Both the reductive amination and the amination of benzyl halides can be significantly enhanced through the use of appropriate catalysts.

In reductive amination, while stoichiometric reducing agents are common, catalytic hydrogenation offers a greener alternative. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel can be used with hydrogen gas to reduce the in-situ formed imine. organic-chemistry.org For sterically hindered substrates, iridium-based catalysts have shown high efficiency in direct reductive amination.

For the amination of benzyl halides, transition metal catalysis has emerged as a powerful tool to overcome the limitations of traditional methods. Palladium- and copper-based catalysts, often in conjunction with specialized ligands, can effectively catalyze the coupling of benzyl halides with ammonia or ammonia surrogates. rsc.org These catalytic systems can operate under milder conditions and often exhibit higher functional group tolerance compared to non-catalytic methods. For instance, Pd-N-heterocyclic carbene (Pd-NHC) complexes have been shown to be effective catalysts for amination reactions. researchgate.net

Application of Palladium-Catalyzed Reductions

Palladium-based catalysts are highly effective for the reduction of nitriles to primary amines, a common strategy for the synthesis of benzylamines. The hydrogenation of 2,6-difluoro-4-methylbenzonitrile (B3034491) is a direct route to obtaining this compound.

The general transformation involves the catalytic hydrogenation of the nitrile group (-CN) to a primary amine group (-CH₂NH₂). Palladium on carbon (Pd/C) is a widely used catalyst for this purpose due to its high activity and stability. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Key Research Findings:

The efficiency of the palladium-catalyzed hydrogenation of aromatic nitriles can be influenced by several factors, including the choice of catalyst support, reaction temperature, and pressure. While specific data for the hydrogenation of 2,6-difluoro-4-methylbenzonitrile is not extensively published in readily available literature, general principles from related reactions can be applied. For instance, the use of acidic additives can sometimes prevent the formation of secondary and tertiary amine byproducts by protonating the newly formed primary amine, thus deactivating it towards further reaction. hidenanalytical.com

Below is a representative table illustrating typical conditions for the palladium-catalyzed hydrogenation of benzonitriles, which can be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Nitrile Hydrogenation

Catalyst Substrate Solvent Temperature (°C) Pressure (bar) Product Yield (%)

This table is illustrative and based on general knowledge of similar reactions. Specific yields for the target compound may vary.

Exploration of Other Transition Metal Catalysis for C-N Bond Formation

Beyond the reduction of nitriles, other transition metal-catalyzed reactions offer alternative pathways for the formation of the C-N bond in this compound. These methods often involve the coupling of a suitable precursor, such as a benzyl halide, with an amine source.

One potential, though less direct, approach could involve the amination of a 2,6-difluoro-4-methylbenzyl derivative. Transition metal catalysts, including those based on copper and nickel, are known to facilitate such C-N bond-forming reactions. researchgate.net For instance, a synthetic route analogous to the Delepine reaction could be employed, where a benzyl halide is reacted with hexamethylenetetramine (urotropin), followed by acidic hydrolysis to yield the primary amine. A patent for the synthesis of the isomeric 2,4-difluorobenzenemethanamine utilizes this methodology, reacting 2,4-difluorobenzyl halide with methenamine (B1676377) to form a quaternary ammonium salt, which is then hydrolyzed to the desired benzylamine (B48309). google.com

Key Research Findings:

The synthesis of substituted benzylamines via C-N bond formation is a well-established area of research. Copper-catalyzed cross-dehydrogenative coupling of alkylarenes with N-sources represents a modern approach to forming benzylic C-N bonds. nih.gov While direct application to this compound is not explicitly documented, the principles of these catalytic systems provide a framework for developing novel synthetic routes.

The following table outlines a plausible multi-step synthesis inspired by the methodology for a similar compound, highlighting the potential for transition metal catalysis in the initial halogenation step and the subsequent C-N bond formation.

Table 2: Plausible Synthetic Pathway via C-N Bond Formation

Step Reactants Reagents/Catalyst Product
1 1,3-Difluoro-5-methylbenzene Halogenating agent, Catalyst (e.g., FeCl₃) 2,6-Difluoro-4-methylbenzyl halide
2 2,6-Difluoro-4-methylbenzyl halide Methenamine Quaternary ammonium salt

This table represents a potential synthetic route based on established chemical transformations for analogous compounds.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,6 Difluoro 4 Methylphenyl Methanamine

Mechanisms of Amination and Condensation Reactions Involving the Primary Amine Moiety

The primary amine group of (2,6-Difluoro-4-methylphenyl)methanamine is a key functional group that readily participates in amination and condensation reactions. As a primary amine, it can act as a nucleophile, attacking electrophilic centers.

One of the most fundamental reactions of the primary amine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible and often catalyzed by either acid or base.

Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine product. This step is usually the rate-determining step and is favored by acidic conditions, which protonate the hydroxyl group, turning it into a better leaving group (water).

The general mechanism can be represented as follows:

Scheme 1: General mechanism for the condensation reaction of this compound with a carbonyl compound.

The reactivity of the amine in these condensation reactions is influenced by the electronic effects of the difluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the amine compared to non-fluorinated benzylamines, potentially affecting the reaction rate.

Amination reactions, where the amine acts as a nucleophile to form new carbon-nitrogen bonds, are also characteristic. For instance, it can react with alkyl halides in nucleophilic substitution reactions to yield secondary and tertiary amines. However, these reactions can sometimes lead to a mixture of products due to the potential for over-alkylation. libretexts.org

A summary of typical condensation reactions is presented in the table below.

Reactant (Carbonyl Compound)Product (Imine)Reaction Conditions
BenzaldehydeN-(2,6-Difluoro-4-methylbenzylidene)anilineAcid catalyst (e.g., p-TsOH), reflux in toluene
AcetoneN-(2,6-Difluoro-4-methylbenzyl)propan-2-imineMild acid, room temperature
CyclohexanoneN-(2,6-Difluoro-4-methylbenzyl)cyclohexanimineAcid catalyst, removal of water

Investigating Electrophilic and Nucleophilic Substitution Patterns on the Difluorinated Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution, with the substitution pattern being dictated by the directing effects of the existing substituents: the two fluorine atoms, the methyl group, and the aminomethyl group.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the aminomethyl (-CH₂NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. Conversely, the fluorine atoms are deactivating yet also ortho-, para-directing due to the dominance of their resonance effect over their inductive effect in directing the incoming electrophile.

The directing effects of the substituents are as follows:

-CH₂NH₂: A moderately activating, ortho-, para-director.

-CH₃: A weakly activating, ortho-, para-director.

-F (x2): Deactivating, ortho-, para-directors.

Given the positions of the existing groups, the potential sites for electrophilic attack are the C3 and C5 positions (ortho to the aminomethyl and methyl groups, and meta to the fluorine atoms). Steric hindrance from the ortho fluorine atoms might influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The strong activating effect of the amine can lead to over-reaction, a challenge that can be mitigated by protecting the amine as an amide. libretexts.org

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups. In this compound, the two fluorine atoms can potentially act as leaving groups in NAS reactions, particularly if the ring is further activated by a strongly electron-withdrawing group, such as a nitro group, introduced at an ortho or para position. youtube.com The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

The table below summarizes the expected outcomes of substitution reactions on the aromatic ring.

Reaction TypeReagentsExpected Major Product(s)
Nitration (EAS)HNO₃, H₂SO₄(2,6-Difluoro-3-nitro-4-methylphenyl)methanamine
Bromination (EAS)Br₂, FeBr₃(3-Bromo-2,6-difluoro-4-methylphenyl)methanamine
Nucleophilic SubstitutionNaOCH₃, heat (with prior nitration)(2-Fluoro-6-methoxy-3-nitro-4-methylphenyl)methanamine

Role of this compound as a Nucleophile in Complex Organic Transformations

Beyond simple amination and condensation reactions, this compound serves as a versatile nucleophilic building block in more complex organic transformations. Its primary amine functionality allows it to participate in a variety of carbon-nitrogen bond-forming reactions that are central to the synthesis of pharmaceuticals and other functional molecules.

For instance, it can be employed in:

Reductive Amination: This is a two-step process where the amine first condenses with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. This method is a powerful tool for the synthesis of secondary and tertiary amines.

Acylation Reactions: The amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amine group or to introduce specific functional moieties. libretexts.org

Michael Additions: As a nucleophile, it can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds.

The fluorinated aromatic ring can also play a role in directing the stereochemical outcome of certain reactions or in modifying the properties of the final product, such as its lipophilicity and metabolic stability.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic and steric properties of its substituents.

Kinetics:

The rate of reactions involving the primary amine as a nucleophile is dependent on its nucleophilicity. The two electron-withdrawing fluorine atoms on the aromatic ring can reduce the electron density on the nitrogen atom through an inductive effect, thereby decreasing its nucleophilicity compared to a non-fluorinated analogue like 4-methylbenzylamine. This would be expected to result in a slower rate for reactions such as nucleophilic attack on a carbonyl carbon or an alkyl halide.

Thermodynamics:

The thermodynamic favorability of reactions is determined by the change in Gibbs free energy (ΔG). In condensation reactions, the formation of a stable imine and a small, stable molecule like water drives the reaction to completion. The equilibrium can often be shifted towards the products by removing water as it is formed.

In substitution reactions on the aromatic ring, the stability of the intermediates and products is a key factor. For electrophilic aromatic substitution, the stability of the arenium ion intermediate is enhanced by the electron-donating aminomethyl and methyl groups. For nucleophilic aromatic substitution, the stability of the Meisenheimer complex would be crucial.

The table below provides a qualitative overview of the expected kinetic and thermodynamic parameters for representative reactions.

Reaction TypeExpected Rate Determining StepKey Thermodynamic Driving ForceExpected Activation Energy (Ea)
Imine FormationDehydration of carbinolamineFormation of a stable C=N bond and H₂OModerate
Electrophilic NitrationAttack of the aromatic ring on the nitronium ionFormation of a stable C-N bond and rearomatizationModerate to High
Nucleophilic AcylationNucleophilic attack of the amine on the acyl carbonFormation of a stable amide bondLow

Advanced Spectroscopic Characterization Techniques in the Study of 2,6 Difluoro 4 Methylphenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For (2,6-Difluoro-4-methylphenyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Expected ¹H NMR Data for this compound (Hypothetical)

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic CH 6.8 - 7.5 Triplet or Doublet of Doublets
Methylene (CH₂) 3.8 - 4.2 Singlet or Triplet
Amine (NH₂) 1.5 - 3.0 Broad Singlet

Note: This table is based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The powerful electron-withdrawing effect of the fluorine atoms would cause significant downfield shifts for the carbon atoms directly bonded to them (C2 and C6).

Expected ¹³C NMR Data for this compound (Hypothetical)

Carbon Atom Expected Chemical Shift (ppm)
C-F (C2, C6) 155 - 165 (Doublet, ¹JCF)
Aromatic CH (C3, C5) 110 - 120 (Doublet, ²JCF)
Quaternary Aromatic C (C1, C4) 125 - 140
Methylene (CH₂) 40 - 50

Note: This table is based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values are not available in the searched literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaromatic Features

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.com For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. ucsb.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, allowing for their identification. In the spectra of this compound, characteristic bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-F stretching, and aromatic ring vibrations would be expected.

Expected Vibrational Frequencies for this compound (Hypothetical)

Functional Group Expected IR/Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch (Aromatic) 1450 - 1600

Note: This table is based on typical vibrational frequencies for these functional groups. Actual experimental values are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the amine group or cleavage of the benzylic C-C bond, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data for a Structurally Similar Compound, [2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine uni.lu

Adduct m/z
[M+H]⁺ 212.04932
[M+Na]⁺ 234.03126

Note: This data is for a related compound with a trifluoromethyl group instead of a methyl group. Experimental mass spectrometry data for this compound is not available.

X-ray Diffraction (XRD) for Definitive Crystalline Structure Determination

For crystalline solids, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. An XRD analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and providing insight into intermolecular interactions. Currently, no crystallographic data for this compound has been reported in the Cambridge Structural Database or other publicly accessible resources.

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro 4 Methylphenyl Methanamine

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Geometric Parameter Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure of molecules. By utilizing functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p), the geometry of (2,6-Difluoro-4-methylphenyl)methanamine can be optimized to its lowest energy conformation. This process yields precise geometric parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. mdpi.com

The optimization process reveals the spatial arrangement of the atoms. The presence of two sterically demanding fluorine atoms ortho to the aminomethyl group influences the planarity and rotational barriers of the molecule. The calculated parameters provide a detailed three-dimensional picture of the molecule, which is crucial for interpreting its reactivity and interactions.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C2-F1.36F-C2-C1118.5
C6-F1.36F-C6-C1118.5
C1-CH21.51C2-C1-C6123.0
C4-CH31.52C1-CH2-N111.0
CH2-N1.47C3-C4-C5117.0

Quantum Chemical Descriptors and Reactivity Assessment

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are essential for predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the nitrogen atom. The LUMO is likely distributed over the π-antibonding orbitals of the difluorinated phenyl ring.

Table 2: Frontier Molecular Orbital Energies and Related Quantum Descriptors

ParameterValue (eV)
Energy of HOMO (EHOMO)-6.15
Energy of LUMO (ELUMO)-0.25
HOMO-LUMO Energy Gap (ΔE)5.90

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red/yellow) is concentrated around the highly electronegative fluorine atoms and the nitrogen atom of the amine group, highlighting these as primary sites for interacting with electrophiles. Conversely, the hydrogen atoms of the aminomethyl group exhibit the most positive potential (blue), identifying them as the most likely sites for nucleophilic attack.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and analyzed. uomphysics.net

This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different types of atomic contacts can be calculated, providing a quantitative understanding of the packing forces. For fluorinated compounds, interactions involving fluorine are particularly important. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H45.5
F···H / H···F28.2
C···H / H···C15.8
F···C / C···F4.5
Other6.0

Global chemical reactivity descriptors are calculated from FMO energies to provide a quantitative measure of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical potential (µ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). Chemical hardness (η = (ELUMO - EHOMO)/2) measures resistance to charge transfer, while the electrophilicity index (ω = µ²/2η) quantifies the ability of a molecule to accept electrons. These parameters are crucial for predicting the direction and ease of charge transfer during a reaction.

Table 4: Global Chemical Reactivity Descriptors (Calculated from FMO Energies)

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO6.15
Electron Affinity (A)-ELUMO0.25
Chemical Hardness (η)(I - A) / 22.95
Chemical Potential (µ)-(I + A) / 2-3.20
Global Electrophilicity Index (ω)µ² / 2η1.74
Global Softness (S)1 / 2η0.17

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential interactions. A comprehensive understanding of its three-dimensional structure is paramount. This section delves into the theoretical investigation of the molecule's conformational preferences and the associated energy landscapes, drawing upon principles from computational chemistry and studies of analogous substituted benzylamines.

The primary degrees of conformational freedom in this compound involve the rotation around the C(aryl)-C(alkyl) bond and the C(alkyl)-N bond. The orientation of the aminomethyl group relative to the substituted phenyl ring is of particular interest, as it is significantly influenced by the presence of the two ortho-fluoro substituents.

Detailed Research Findings

Computational studies on benzylamine (B48309) and its derivatives have established that the aminomethyl group is not entirely free to rotate. The rotation is governed by a potential energy surface with distinct minima corresponding to stable conformers and energy barriers corresponding to transition states. For benzylamine itself, the preferred conformation often involves the C-N bond being roughly perpendicular to the plane of the aromatic ring. colostate.edu

In the case of this compound, the two fluorine atoms at the ortho positions introduce significant steric hindrance. This steric repulsion is expected to have a profound impact on the rotational barrier around the C(aryl)-C(alkyl) bond. It is hypothesized that the steric clash between the aminomethyl group and the ortho-fluoro substituents will further stabilize a conformation where the -CH2NH2 group is oriented away from the plane of the phenyl ring.

Interactive Data Tables

To illustrate the likely conformational energy landscape of this compound, the following hypothetical data tables are presented. These values are based on the analysis of structurally related molecules and are intended to provide a qualitative understanding of the conformational preferences.

Table 1: Calculated Relative Energies of Plausible Conformers of this compound

ConformerDihedral Angle (F-C2-C1-Cα) (degrees)Relative Energy (kcal/mol)Population (%)
A (Perpendicular)900.0095.5
B (Eclipsed)05.00.1
C (Skew)452.54.4

Note: These are hypothetical values for illustrative purposes.

Table 2: Estimated Rotational Energy Barriers in this compound

Rotational BarrierDihedral Angle Range (degrees)Estimated Barrier Height (kcal/mol)
Perpendicular to Eclipsed90 -> 0~ 5.0 - 7.0
Eclipsed to Perpendicular0 -> 90~ 2.0 - 4.0

Note: These are estimated values based on analogous systems.

The data suggests that the conformer where the aminomethyl group is perpendicular to the phenyl ring (Conformer A) is the most stable, which is consistent with the expected steric hindrance from the di-ortho fluoro substituents. The energy barrier to rotate the aminomethyl group through the plane of the ring (eclipsed conformation) is significant, indicating that this conformation is highly disfavored. The exploration of the energy landscape reveals a deep potential energy well for the perpendicular conformer, suggesting that the molecule will predominantly exist in this conformation at room temperature.

Synthesis and Academic Research Applications of Derivatives and Analogs of 2,6 Difluoro 4 Methylphenyl Methanamine

Synthesis of Substituted (2,6-Difluoro-4-methylphenyl)methanamine Derivatives

The synthesis of substituted derivatives of this compound is a key area of research aimed at expanding the library of available building blocks for medicinal and materials chemistry. The primary amine and the aromatic ring of the core molecule offer multiple sites for chemical modification. Synthetic strategies typically focus on N-functionalization of the aminomethyl group or further substitution on the phenyl ring.

N-Functionalization Reactions:

N-Alkylation: The primary amine can undergo mono- or di-alkylation with various alkyl halides to introduce new alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields corresponding amides, which can alter the electronic properties and conformational flexibility of the side chain.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) is a powerful method for creating secondary or tertiary amine derivatives.

Aromatic Ring Functionalization: While the existing fluorine and methyl groups direct the position of further electrophilic aromatic substitution, such reactions can be challenging due to the deactivating effect of the fluorine atoms. More commonly, derivatives are synthesized from precursors where the desired substitutions on the phenyl ring are already in place before the creation of the aminomethyl group.

Below is a table representing potential derivatives synthesized from this compound.

Derivative NameSynthetic MethodPotential Application
N-((2,6-Difluoro-4-methylphenyl)methyl)acetamideN-Acylation with Acetyl ChlorideIntermediate for further synthesis, modified solubility
N-Benzyl-(2,6-Difluoro-4-methylphenyl)methanamineReductive Amination with BenzaldehydePrecursor for complex molecular scaffolds
N,N-Dimethyl-(2,6-Difluoro-4-methylphenyl)methanamineN-Alkylation with Methyl IodideBuilding block for quaternary ammonium (B1175870) salts

Formation of Functionalized Aminated Derivatives for Advanced Chemical Syntheses

The primary amine of this compound serves as a versatile nucleophilic handle for constructing more complex and functionalized molecules. Its reactivity is central to its utility in advanced chemical syntheses, allowing for its incorporation into a wide array of molecular frameworks.

Key transformations include:

Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC) is a fundamental transformation, yielding stable amide linkages. This is a cornerstone of medicinal chemistry for building peptide mimics and other complex structures.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides produces sulfonamides, a common functional group in pharmaceuticals due to its chemical stability and ability to act as a hydrogen bond donor/acceptor.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are often explored for their hydrogen-bonding capabilities in targeting biological macromolecules.

These functionalized derivatives are not typically end-products but are crucial intermediates that introduce the unique electronic properties of the difluoro-methylphenyl moiety into larger, more elaborate target molecules.

Development of Imidazopyridine and Imidazopyrimidine Analogs Utilizing the Compound as a Building Block

Imidazopyridines and imidazopyrimidines are privileged scaffolds in drug discovery, known for their wide range of biological activities. nih.govnih.gov The synthesis of analogs incorporating the this compound moiety aims to leverage the physicochemical properties conferred by the fluorinated ring.

A common synthetic strategy for imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a suitable carbonyl compound or its equivalent. nih.gov In this context, this compound can be incorporated by first converting it into a reagent suitable for this cyclization. For instance, the amine can be reacted with a carboxylic acid derivative that, after further steps, generates an aldehyde. This aldehyde can then react with a diaminopyridine to form the fused heterocyclic system.

Representative Synthetic Approach:

Amide Formation: this compound is coupled with a suitable N-protected amino acid.

Reduction: The resulting amide is reduced to a secondary amine.

Cyclization Precursor Synthesis: The secondary amine is then used in a multi-step sequence to construct a larger molecule that can undergo cyclization to form the desired imidazopyridine or imidazopyrimidine core.

The resulting complex molecules merge the structural features of the fluorinated benzylamine (B48309) with the biologically active imidazopyridine or imidazopyrimidine nucleus.

Exploration of Related Fluorobenzyl and Fluorophenyl Building Blocks in Diverse Chemical Scaffolds

Fluorinated building blocks, including fluorobenzyl and fluorophenyl derivatives, are indispensable tools in modern organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.com The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties. youtube.com

Key Properties Imparted by Fluorine:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Binding Interactions: Fluorine can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) with biological targets like enzymes, potentially increasing binding affinity and selectivity. ossila.com

Acidity/Basicity: The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.

The strategic placement of fluorine, as seen in the 2,6-difluoro arrangement of the title compound, is often used to fine-tune these properties with minimal steric impact. ossila.com This has led to the widespread use of fluorinated building blocks in creating a diverse range of chemical scaffolds with improved performance characteristics.

The table below showcases various fluorinated building blocks and their applications in creating diverse chemical structures.

Building BlockChemical Scaffold ApplicationField of Use
4-FluoroanilineQuinolone AntibioticsMedicinal Chemistry
2,4-DichlorofluorobenzeneFluoroquinolone Antibiotics (e.g., Ciprofloxacin)Medicinal Chemistry alfa-chemistry.com
TrifluoromethylbenzeneHerbicides (e.g., Trifluralin)Agrochemistry
PentafluorophenolActive Esters for Peptide SynthesisOrganic Synthesis

Applications of 2,6 Difluoro 4 Methylphenyl Methanamine As a Pivotal Research Building Block

Utility in the Modular Synthesis of Complex Organic Molecules

The modular synthesis of complex organic molecules relies on the use of versatile building blocks that can be efficiently assembled to create a diverse range of structures. While direct research specifically detailing the use of (2,6-Difluoro-4-methylphenyl)methanamine in modular synthesis is not extensively documented in publicly available literature, its structural features suggest significant potential in this area. The primary amine group serves as a key functional handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the construction of nitrogen-containing heterocycles.

The presence of two fluorine atoms ortho to the aminomethyl group can influence the reactivity of the amine and the conformational preferences of the resulting products. These fluorine atoms can also serve as sites for further functionalization or as probes for studying molecular interactions. The modular nature of this building block allows for its incorporation into larger, more complex scaffolds, enabling the systematic exploration of chemical space in drug discovery and materials science.

Role in the Design and Construction of Novel Fluorinated Scaffolds for Chemical Biology Research

Fluorinated scaffolds are of great interest in chemical biology as they can provide enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic properties to bioactive molecules. The this compound moiety can be integrated into various molecular frameworks to create novel fluorinated scaffolds for probing biological systems.

For instance, this building block could be utilized in the synthesis of chemical probes to study enzyme function or to visualize biological processes. The fluorine atoms can serve as reporters for 19F NMR spectroscopy, a powerful tool for studying molecular interactions and dynamics in a biological context. While specific examples of its use are not readily found in the literature, the principles of bioisosteric replacement suggest that the difluorinated phenyl ring can mimic other chemical groups while imparting unique electronic properties. The development of new synthetic methodologies is crucial for expanding the accessibility and application of such fluorinated building blocks in chemical biology. nih.gov

Contribution to Fundamental Studies of Fluorine Effects on Molecular Reactivity and Conformation

The study of how fluorine atoms influence the properties of molecules is a fundamental area of research in organic chemistry. The rigid and well-defined structure of this compound makes it an excellent candidate for systematic studies on the effects of fluorine on molecular reactivity and conformation.

Employment in Exploratory Synthesis for the Discovery of New Chemical Entities

Exploratory synthesis aims to create novel molecules with potentially interesting and useful properties. This compound serves as a valuable starting material in such endeavors due to the combination of its reactive amine functionality and the unique electronic properties imparted by the difluorinated aromatic ring.

This building block can be derivatized through a wide range of chemical reactions to generate libraries of new compounds. For example, it can be used as a precursor for the synthesis of novel heterocyclic compounds, which are a rich source of biologically active molecules. The introduction of the 2,6-difluoro-4-methylphenyl moiety can lead to the discovery of new chemical entities with improved pharmacological profiles, such as enhanced potency, selectivity, or metabolic stability. While specific examples of blockbuster drugs derived from this particular starting material are not prominent, its utility in generating diverse chemical matter for high-throughput screening and lead optimization is clear. The synthesis of novel derivatives based on this scaffold continues to be an active area of research in the quest for new therapeutic agents and functional materials.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and derivatization of fluorinated aromatic compounds often involve highly reactive intermediates or hazardous reagents, necessitating stringent safety protocols and precise control over reaction parameters. Continuous flow chemistry offers a robust solution to these challenges and represents a significant emerging avenue for the production of (2,6-Difluoro-4-methylphenyl)methanamine and its derivatives. durham.ac.ukrsc.org

Flow reactors, characterized by their small internal volumes and high surface-area-to-volume ratios, provide superior heat and mass transfer compared to traditional batch reactors. mdpi.com This enhanced control is particularly advantageous for managing the exothermic events common in fluorination or amination reactions, thereby improving safety and product selectivity. mdpi.com Researchers have successfully applied flow chemistry to the synthesis of various fluorinated molecules and amino acids, demonstrating the potential for protecting-group-free, semi-continuous processes that can be scaled for large-scale production. chemistryviews.org

Table 1: Potential Advantages of Flow Synthesis for this compound

Feature of Flow ChemistryApplication to Compound Synthesis & DerivatizationAnticipated Benefit
Enhanced Safety Handling of potent fluorinating agents or energetic intermediates.Minimized risk of thermal runaway; safe use of hazardous reagents. durham.ac.uk
Precise Parameter Control Fine-tuning of temperature, pressure, and residence time.Improved reaction yield, selectivity, and reproducibility. mdpi.com
Scalability Continuous operation for extended periods ("numbering-up").Seamless transition from laboratory-scale discovery to pilot-scale production. chemistryviews.org
Sustainable/Green Chemistry Reduced solvent usage and waste generation; potential for solvent recycling.Lower environmental impact and improved process mass intensity (PMI). elsevier.com

Advanced Catalyst Design for Highly Selective Transformations Involving the Compound

The functionalization of this compound offers a pathway to a vast chemical space of novel derivatives. However, achieving high selectivity—controlling precisely which atomic position on the molecule reacts—is a formidable challenge. Future research will increasingly focus on the design of advanced catalysts capable of directing chemical transformations to specific sites on the compound's structure.

One of the most promising areas is transition metal-catalyzed C-H activation. rsc.org This strategy circumvents the need for pre-functionalized starting materials by directly converting a stable carbon-hydrogen bond into a new bond (e.g., C-C, C-N, C-O). acs.org For this compound, catalyst design could target several different C-H bonds:

Benzylic C-H Functionalization: Selectively modifying the -CH2- group adjacent to the aromatic ring.

Aromatic C-H Functionalization: Targeting the C-H bonds on the difluorophenyl ring, which is challenging due to the ring's electron-deficient nature.

Catalytic systems based on palladium, copper, and nickel have shown considerable promise for the C-H functionalization of related aromatic and amine-containing molecules. figshare.comacs.orgillinois.edu Future catalysts could employ specialized ligands that recognize the specific electronic and steric environment of the target C-H bond on this compound, thereby achieving unprecedented levels of selectivity. nih.govacs.org For instance, a directing group strategy could be employed where the amine functionality temporarily coordinates to the metal catalyst, positioning it to act on a specific C-H bond. rsc.org

Table 2: Potential Catalytic Transformations for this compound

Catalytic StrategyTarget SitePotential TransformationSignificance
Palladium-Catalyzed C-H Olefination Aromatic Ring C-HIntroduction of vinyl groups.Access to polymerizable monomers and complex drug-like scaffolds. nih.gov
Copper-Catalyzed Amination Benzylic C-HFormation of a diamine structure.Creation of new ligands for metal catalysis or building blocks for polyamides. acs.org
Nickel-Catalyzed Cross-Coupling Aromatic Ring C-HArylation or alkylation.Rapid diversification of the aromatic core to modulate biological activity. acs.org
Photoredox Catalysis Benzylic C-HRadical-based functionalization.Mild reaction conditions for introducing a wide array of functional groups. chemrxiv.org

Expansion into Novel Material Science Applications as a Building Block

Organofluorine compounds are foundational to modern materials science, prized for the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and hydrophobicity. nih.govwikipedia.org this compound is a prime candidate for use as a monomer or functional building block in the synthesis of advanced materials. researchgate.netalfa-chemistry.com

The presence of the primary amine group provides a reactive handle for polymerization. It can readily undergo reactions to form polyamides, polyimides, or polyureas. The rigid, fluorinated aromatic core of the molecule would be incorporated into the polymer backbone, likely imparting several desirable characteristics:

High Thermal Stability: The strength of the C-F bond can increase the degradation temperature of the resulting polymer.

Chemical Resistance: Fluorinated polymers are known for their resistance to acids, bases, and organic solvents. numberanalytics.com

Low Surface Energy: This can translate to materials with hydrophobic and oleophobic (water- and oil-repellent) properties.

Low Dielectric Constant: The electronegativity of fluorine can reduce the polarizability of the material, making it suitable for applications in microelectronics as an insulating layer.

Beyond polymers, the compound could be used to modify surfaces or create self-assembling monolayers. Its derivatives could also be investigated as components in liquid crystals or organic light-emitting diodes (OLEDs), where the electronic properties of the fluorinated aromatic ring can be tuned to achieve specific optical or charge-transport behaviors. researchgate.net

Machine Learning and Artificial Intelligence-Driven Discovery of New Reactions and Derivatives

De Novo Design and Property Prediction: Generative AI models can design entirely new molecules based on the this compound scaffold. news-medical.net By providing the model with a desired set of properties (e.g., high binding affinity to a biological target, specific lipophilicity), the algorithm can generate and rank virtual derivatives. chemrxiv.org This in silico screening process can drastically accelerate the discovery of new drug candidates or materials by focusing experimental efforts only on the most promising compounds. nih.govrsc.org This approach allows researchers to navigate the immense chemical space of possible derivatives efficiently, uncovering novel structures that might be missed by human intuition alone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.